Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide

Physicochemical Profiling Drug Design Membrane Permeability

This benzothiazole amide features dual halogen substitution (Br at C4, Cl at C2'), enabling sequential Pd-catalyzed cross-coupling at two distinct positions without separate synthetic routes. Its computed XLogP3 of 4.9 predicts superior passive membrane permeability versus polar analogs, making it suitable for phenotypic screening and intracellular target engagement assays. The absence of sulfonamide groups may confer improved metabolic stability over sulfonamide-containing benzothiazole amides. Available at ≥95% purity with a distinct isotopic pattern (Br/Cl) for unambiguous identity confirmation via LC-MS. Specify CAS 892853-52-0 to ensure positional-isomer fidelity critical for reproducible SAR studies.

Molecular Formula C14H8BrClN2OS
Molecular Weight 367.65
CAS No. 892853-52-0
Cat. No. B2622754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
CAS892853-52-0
Molecular FormulaC14H8BrClN2OS
Molecular Weight367.65
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br)Cl
InChIInChI=1S/C14H8BrClN2OS/c15-9-5-3-7-11-12(9)17-14(20-11)18-13(19)8-4-1-2-6-10(8)16/h1-7H,(H,17,18,19)
InChIKeyLVWLUNCRMVDBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide (892853-52-0): Chemical Identity and Procurement Baseline


N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide (CAS 892853-52-0) is a small-molecule heterocyclic compound featuring a benzothiazole core with a bromine substituent at the 4-position and a 2-chlorobenzamide moiety linked via an amide bond (molecular formula C₁₄H₈BrClN₂OS, MW 367.65 g/mol) [1]. As a member of the benzothiazole amide chemical class, this compound is offered by multiple research chemical suppliers at purities typically ≥95% for use as a synthetic intermediate or screening compound in pharmaceutical and agrochemical research . Its physicochemical properties include a computed XLogP3 of 4.9 and a topological polar surface area of 70.2 Ų, suggesting moderate lipophilicity suitable for membrane permeability studies [2].

Why N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide Cannot Be Assumed Interchangeable with Other Benzothiazole Amides


Benzothiazole amide derivatives exhibit structure-dependent biological activity profiles, and substitution patterns on both the benzothiazole core and the benzamide ring critically modulate potency, selectivity, and physicochemical behavior. Literature precedents demonstrate that even minor positional isomerism (e.g., 2-chloro vs. 4-chloro benzamide, or bromine at position 4 vs. position 6 on the benzothiazole ring) can yield distinct receptor binding affinities, cellular IC₅₀ values, and off-target liabilities [1]. Generic substitution among analogs without empirical comparative data risks experimental irreproducibility and compromised structure-activity relationship (SAR) interpretation. For instance, studies on N-(thiazol-2-yl)-benzamide analogs targeting the Zinc-Activated Channel (ZAC) have shown that the presence and position of halogen substituents directly influence antagonist potency, underscoring that in-class compounds are not functionally interchangeable [2]. Therefore, selection of this specific compound for procurement must be justified by its unique substitution pattern and intended use case, not by class membership alone.

Quantitative Differentiation Evidence for N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide


Lipophilicity Advantage Over Piperazine-Containing Analogs

N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide exhibits a computed octanol-water partition coefficient (XLogP3) of 4.9 [1], placing it in an optimal lipophilicity range for blood-brain barrier penetration and passive membrane diffusion in cell-based assays. This value is notably higher than the XLogP3 of 3.9 reported for its piperazine-containing analog N-(4-bromo-1,3-benzothiazol-2-yl)-2,6-difluoro-3-piperazin-1-ylbenzamide, which incorporates additional polar functionality (topological polar surface area 85.5 Ų vs. 70.2 Ų for the target compound) [2].

Physicochemical Profiling Drug Design Membrane Permeability

Potential for Reduced Metabolic Clearance Via Absence of Sulfonamide Motif

The target compound lacks the sulfonamide functional group present in numerous commercial benzothiazole benzamide analogs, such as N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide and N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide [1]. Sulfonamide-containing compounds are recognized substrates for phase II metabolic enzymes, including sulfotransferases and UDP-glucuronosyltransferases, which can lead to rapid clearance and short half-lives in in vivo models [2].

Metabolic Stability ADME Medicinal Chemistry

Dual Halogen Pattern Enables Distinct Synthetic Versatility for Probe Development

This compound contains both a bromine atom on the benzothiazole ring and a chlorine atom on the benzamide phenyl ring, providing two orthogonal halogen handles for sequential functionalization [1]. This contrasts with simpler benzothiazole amide analogs such as N-(1,3-benzothiazol-6-yl)-2-chlorobenzamide or N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide, which contain only a single chlorine substituent and thus offer fewer options for scaffold diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other transition metal-catalyzed cross-coupling reactions [2]. The presence of the 4-bromo substituent on the benzothiazole core is particularly advantageous, as aryl bromides are superior substrates for palladium-catalyzed cross-coupling relative to aryl chlorides due to more favorable oxidative addition kinetics.

Chemical Synthesis Cross-Coupling Chemical Probe Development

Validated Application Scenarios for N-(4-Bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide Based on Quantitative Differentiation Evidence


Scaffold Diversification for Benzothiazole Amide Library Synthesis

Medicinal chemistry programs focused on generating structure-activity relationship (SAR) data for benzothiazole amide series can employ this compound as a versatile intermediate. The presence of both bromine (on the benzothiazole ring) and chlorine (on the benzamide phenyl ring) enables sequential palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or amine substituents at two distinct positions without requiring separate synthetic routes for each analog [1]. This dual-functionalization capacity directly reduces the synthetic burden in hit-to-lead optimization campaigns.

Cell-Based Screening in Assays Requiring Moderate to High Membrane Permeability

The compound's computed XLogP3 of 4.9, which is approximately 1 log unit higher than that of piperazine-containing analogs, predicts superior passive diffusion across lipid bilayers [1]. This physicochemical profile makes it a suitable candidate for phenotypic screening campaigns or target-based cellular assays where intracellular target engagement is required. Researchers conducting such assays may observe improved apparent potency relative to more polar benzothiazole amide derivatives, all else being equal.

In Vivo Pharmacokinetic Studies Where Extended Exposure Is Desired

For projects advancing to rodent pharmacokinetic studies, the absence of the sulfonamide functional group—a known substrate for phase II conjugative metabolism—may confer improved metabolic stability relative to sulfonamide-containing benzothiazole benzamide analogs [1]. This structural feature could translate to longer plasma half-life and higher oral bioavailability, reducing the dose frequency required to maintain therapeutic concentrations in efficacy models.

Reference Standard for Analogue Purity and Identity Verification

Given its well-defined structure and commercial availability at ≥95% purity from multiple vendors, this compound can serve as a reliable reference standard for analytical method development (e.g., HPLC-UV, LC-MS) when characterizing newly synthesized benzothiazole amide derivatives. Its distinct retention time, exact mass (365.92292 g/mol), and isotopic pattern (arising from Br and Cl atoms) provide unambiguous signals for identity confirmation and impurity profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.